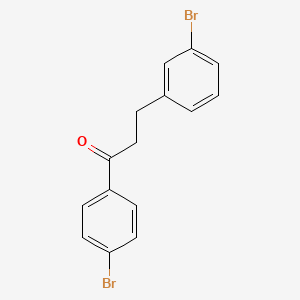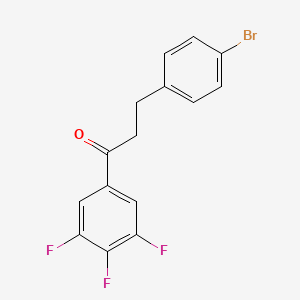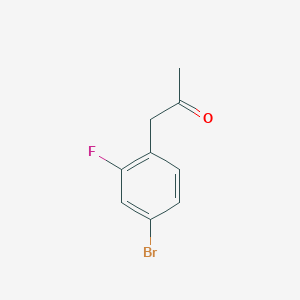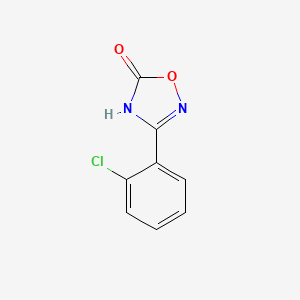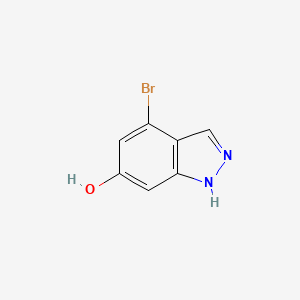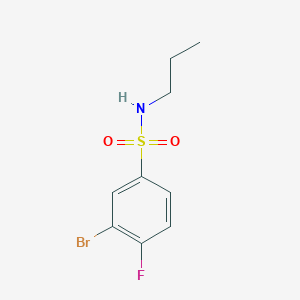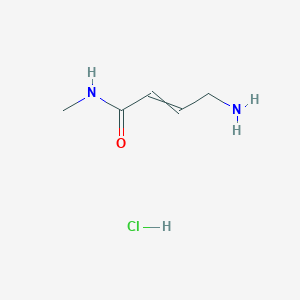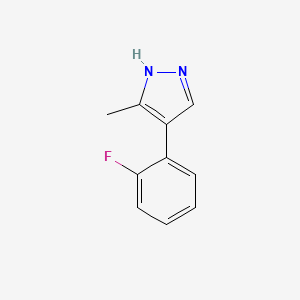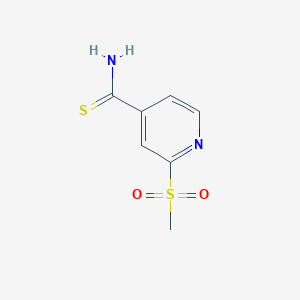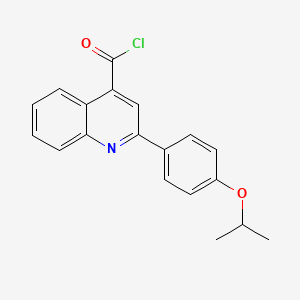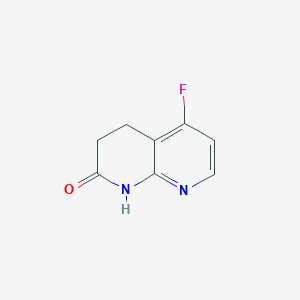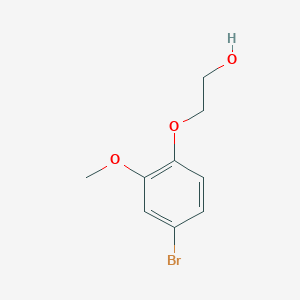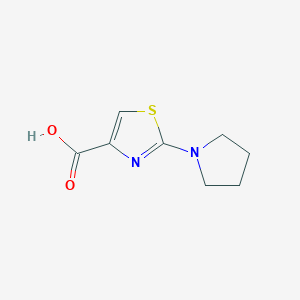
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through ring construction from different cyclic or acyclic precursors . The synthesis of compounds containing a thiazole ring can be achieved through coordination reactions .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is characterized by a pyrrolidine ring and a thiazole ring . The thiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis
The chemical reactions of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid are influenced by the substituents on the thiazole ring . The presence of p-chloro and p-hydroxyl groups at the phenyl ring can affect the antimicrobial activity of synthesized 2,4-disubstituted thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid are influenced by the presence of the pyrrolidine and thiazole rings . The compound resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid and its derivatives are primarily involved in synthesis and characterization studies. For instance, Patel and Patel (2015) synthesized a series of heterocyclic compounds involving derivatives of 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid, characterizing them using various physicochemical parameters and spectral methods (Patel & Patel, 2015). Similarly, Belveren et al. (2017) developed a facile approach to synthesize highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems, enhancing the efficiency and selectivity of the desired products (Belveren et al., 2017).
Antimicrobial and Antibacterial Activity
Several studies have focused on the antimicrobial and antibacterial properties of compounds containing 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid. For example, a study by Nural et al. (2018) demonstrated significant antibacterial activity against various bacterial strains, including M. tuberculosis, from derivatives of 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid (Nural et al., 2018). Stanchev et al. (1999) also found moderate antibacterial activity against a range of bacteria and fungi in compounds containing thiazole and oxazole moieties, including 2-(pyrrolidinyl)thiazole-4-carboxylic acid (Stanchev et al., 1999).
Application in Corrosion Inhibition
Research by Chaitra et al. (2016) explored the use of thiazole-based pyridine derivatives, which include 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid, as potential corrosion inhibitors for mild steel. They demonstrated that these compounds have a significant effect on corrosion inhibition, providing insight into industrial applications (Chaitra et al., 2016).
Bioisosteric Replacement and Inhibitor Design
Cui et al. (2005) designed and synthesized a series of thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT) derivatives for use as inhibitors, demonstrating their potential in the development of pharmaceutical agents (Cui et al., 2005).
Miscellaneous Applications
Further, research on 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid extends to various other fields, such as the study of dynamic tautomerism (Bhatia et al., 2013) (Bhatia et al., 2013), and synthesis of complex molecular frameworks for dye adsorption (Zhao et al., 2020) (Zhao et al., 2020).
Zukünftige Richtungen
The future directions for the study of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid could involve further exploration of its biological activities and the design of new pyrrolidine compounds with different biological profiles . Additionally, the influence of steric factors on biological activity and the structure–activity relationship of the studied compounds could be investigated .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALABIYZPKXBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1532198.png)
